N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 4-butylphenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the α-position. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This compound’s structural framework is shared with several analogs, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-3-4-5-12-6-8-13(9-7-12)16-14(19)10-20-15-18-17-11(2)21-15/h6-9H,3-5,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRRYLEOROBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butylphenyl halide reacts with the thiadiazole intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic ring in the butylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s thiadiazole ring is known for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is largely dependent on its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The butylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Core Substituent Variations
The compound’s structure differs from analogs primarily in the substituents on the phenyl ring and the thiadiazole moiety. Key examples include:
Key Observations :
Physicochemical Properties
Melting Points and Stability
Melting points (M.P.) of related compounds vary with substituents:
| Compound ID (from ) | Substituent (R) | M.P. (°C) | Yield (%) |
|---|---|---|---|
| 5f | 2-isopropyl-5-methylphenoxy | 158–160 | 79 |
| 5g | ethylthio | 168–170 | 78 |
| 5h | benzylthio | 133–135 | 88 |
- Bulky groups (e.g., benzylthio in 5h) lower melting points due to reduced crystallinity .
- Halogenated analogs (e.g., bromophenyl derivative in ) likely exhibit higher M.P. than alkylated derivatives like the target compound.
Spectroscopic Characterization
Key spectral data for comparison:
FTIR Analysis
NMR Spectroscopy
Enzyme Inhibition
Antimicrobial Activity
- Sulfamethizole analogs () highlight the role of the thiadiazole-sulfonamide scaffold in antibacterial activity.
Q & A
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling of substituted phenyl groups (ee >90%) .
- Chiral HPLC : Resolve enantiomers with a Chiralpak IA column (hexane/isopropanol, 90:10); confirm via circular dichroism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
